molecular formula C8H5ClN2O2 B1629070 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 752981-45-6

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No.: B1629070
CAS No.: 752981-45-6
M. Wt: 196.59 g/mol
InChI Key: OCKAWVGGVWLKDW-UHFFFAOYSA-N
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Description

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a seven-step synthesis from dimethyl malonate has been reported, which includes steps such as cyclization and chlorination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable building block for designing novel therapeutic agents and studying complex biochemical pathways.

Properties

IUPAC Name

7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-1-5-3-6(8(12)13)10-4-11(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKAWVGGVWLKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CN2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626513
Record name 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752981-45-6
Record name 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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